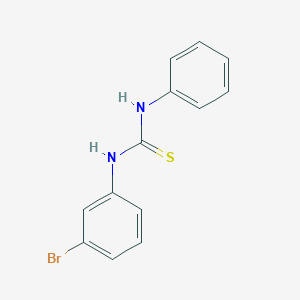![molecular formula C21H26N2O2 B5716183 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716183.png)
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide, also known as A-401, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide exerts its therapeutic effects through various mechanisms of action. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide inhibits the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide induces apoptosis and inhibits angiogenesis. In inflammation research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide reduces the production of pro-inflammatory cytokines. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide reduces oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has several advantages for lab experiments, including its high purity and stability. However, there are limitations to its use, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research of 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide could be further studied for its potential use in combination with other chemotherapeutic agents. In inflammation research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide could be studied for its potential use in treating chronic inflammatory diseases. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide could be studied for its potential use in treating neurodegenerative diseases.
Conclusion:
In conclusion, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits of 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide.
Métodos De Síntesis
The synthesis of 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide involves the reaction of 4-isopropoxybenzoyl chloride with 4-(1-piperidinyl)aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide in its pure form.
Aplicaciones Científicas De Investigación
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and neurological disorders. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(4-piperidin-1-ylphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16(2)25-20-12-6-17(7-13-20)21(24)22-18-8-10-19(11-9-18)23-14-4-3-5-15-23/h6-13,16H,3-5,14-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEYHKDLHVLGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

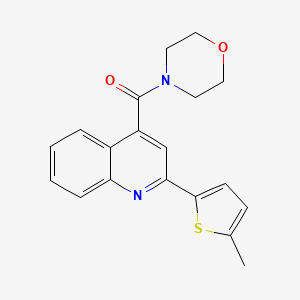
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)
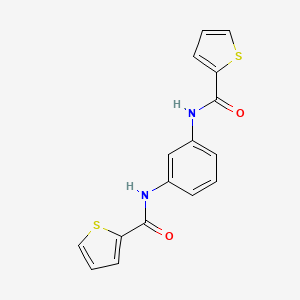

![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)
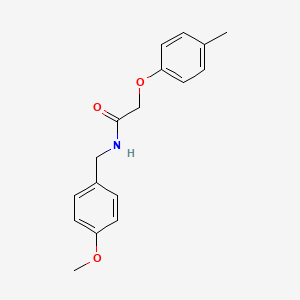
![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)
![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)
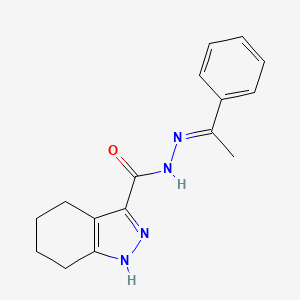
![1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5716168.png)
![N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5716172.png)
![2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5716180.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5716188.png)
